KAN0438757

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

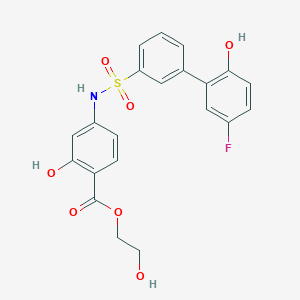

KAN0438757 es un inhibidor novedoso y selectivo de la 6-fosfofructo-2-quinasa/fructosa-2,6-bisfosfatasa 3 (PFKFB3). PFKFB3 es una enzima que juega un papel crucial en la glucólisis, una vía metabólica que a menudo se regula positivamente en las células cancerosas. This compound ha mostrado resultados prometedores en la inhibición de la proliferación y migración de varias células cancerosas, lo que lo convierte en un agente terapéutico potencial para el tratamiento del cáncer .

Métodos De Preparación

La síntesis de KAN0438757 implica múltiples pasos, incluida la formación de intermedios clave y la reacción de acoplamiento final. La ruta sintética generalmente comienza con la preparación de un intermedio de fenilsulfonamida, seguido de una serie de reacciones para introducir los grupos funcionales necesarios. El paso final implica el acoplamiento del intermedio con un reactivo adecuado para formar this compound. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

KAN0438757 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Hidrólisis: El compuesto puede hidrolizarse para descomponerse en componentes más pequeños.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y ácidos o bases para la hidrólisis. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

KAN0438757 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: this compound se ha estudiado ampliamente por su potencial para inhibir la proliferación y migración de células cancerosas. .

Estudios Metabólicos: El compuesto se utiliza para estudiar el papel de PFKFB3 en la glucólisis y su impacto en el metabolismo celular. .

Enfermedades Inflamatorias: This compound ha mostrado potencial para reducir la inflamación al dirigirse a la vía Nrf2/HO-1, lo que lo convierte en un candidato para tratar enfermedades inflamatorias como la pancreatitis aguda.

Desarrollo de Medicamentos: El compuesto sirve como molécula líder para desarrollar nuevos medicamentos que se dirigen a PFKFB3 y vías relacionadas

Mecanismo De Acción

KAN0438757 ejerce sus efectos inhibiendo selectivamente PFKFB3, una enzima involucrada en la glucólisis. Al inhibir PFKFB3, this compound reduce los niveles de fructosa-2,6-bisfosfato, un regulador clave de la glucólisis. Esta inhibición conduce a una disminución del flujo glucolítico, reduciendo así el suministro de energía a las células cancerosas. El compuesto también activa las vías de señalización inflamatoria Nrf2/HO-1, contribuyendo a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

KAN0438757 es único en comparación con otros inhibidores de PFKFB3 debido a su alta selectividad y potencia. Los compuestos similares incluyen:

3PO: Otro inhibidor de PFKFB3, pero con menor selectividad y potencia en comparación con this compound.

PFK15: Un potente inhibidor de PFKFB3, pero con diferentes propiedades farmacocinéticas.

PFK158: Similar a PFK15, pero con mejor estabilidad y eficacia.

This compound destaca por su capacidad para inhibir eficazmente la proliferación y migración de células cancerosas con una toxicidad mínima, lo que lo convierte en un candidato prometedor para su desarrollo futuro .

Propiedades

IUPAC Name |

2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFCYMUXHUTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)

![5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2622355.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2622358.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2622360.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)

![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)

![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2622369.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2622370.png)

![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-N-ethylamine](/img/structure/B2622375.png)